Cyclohexyl(cyclopentyl)methanamine
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Overview
Description
Cyclohexyl(cyclopentyl)methanamine is an organic compound with the molecular formula C₁₂H₂₃N. It consists of a cyclohexyl group, a cyclopentyl group, and a methanamine group attached to a central carbon atom. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of cyclohexanone and cyclopentanone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Amidation: Another approach is the amidation of cyclohexyl(cyclopentyl)methanol with ammonia under high pressure and temperature.
Industrial Production Methods:
Batch Process: this compound can be produced in a batch reactor where the reagents are mixed, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Process: For large-scale production, a continuous flow reactor can be used to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can be oxidized to form cyclohexyl(cyclopentyl)carboxamide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl(cyclopentyl)carboxamide
Reduction: Cyclohexyl(cyclopentyl)methanol
Substitution: Various amine derivatives
Mechanism of Action
Target of Action
It’s structurally related to methenamine , an antimicrobial agent used to prevent urinary tract infections . Methenamine targets bacteria in the urinary tract , but it’s unclear if Cyclohexyl(cyclopentyl)methanamine has similar targets.
Mode of Action
Methenamine, a related compound, works by being hydrolyzed to formaldehyde in acidic environments . Formaldehyde is a potent antimicrobial agent that denatures proteins and nucleic acids of bacteria
Pharmacokinetics
Methenamine, a related compound, is known to be well absorbed from the gastrointestinal tract and is excreted largely unchanged in the urine
Result of Action
Methenamine, a related compound, has bactericidal effects due to its conversion to formaldehyde
Action Environment
The action of this compound may be influenced by environmental factors such as pH. Methenamine, a related compound, is most effective in acidic environments where it is hydrolyzed to formaldehyde
Scientific Research Applications
Cyclohexyl(cyclopentyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexyl(cyclopentyl)methanamine is similar to other cycloalkylamines, such as:
Cyclohexylamine: A simpler compound with only one cyclohexyl group.
Cyclopentylamine: A simpler compound with only one cyclopentyl group.
N-Methylcyclohexylamine: A compound with a methyl group attached to the cyclohexyl group.
Uniqueness: this compound is unique due to its combination of two cycloalkyl groups, which can impart different chemical and physical properties compared to its simpler counterparts.
Properties
IUPAC Name |
cyclohexyl(cyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOHGYTXQMDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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